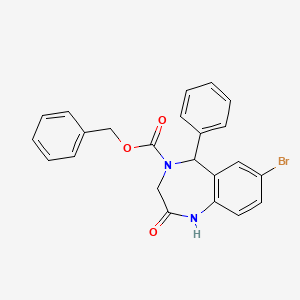
3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as thiosemicarbazone, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Thiosemicarbazone is a heterocyclic compound that contains a thiazolidine ring with a thioxo group and a benzyl group attached to it. This compound has been found to exhibit a wide range of biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone is not fully understood, but it is believed to involve the inhibition of viral replication and the disruption of bacterial cell walls. Thiosemicarbazone has also been found to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Thiosemicarbazone has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of viral replication and the disruption of bacterial cell walls. Thiosemicarbazone has also been found to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone in lab experiments is its wide range of biological activities. Thiosemicarbazone has been found to exhibit antiviral, antibacterial, antitumor, and anti-inflammatory properties, making it a versatile compound for scientific research. However, one of the limitations of using 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone, including the development of new synthetic methods, the investigation of its potential applications in drug discovery, and the exploration of its biological activities in different disease models. Additionally, further research is needed to fully understand the mechanism of action of 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone and its potential toxicity, which may help to guide its future use in scientific research.
Synthesis Methods
The synthesis of 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone can be achieved through several methods, including the reaction of 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazide with an aldehyde or ketone in the presence of an acid catalyst. This reaction results in the formation of a Schiff base, which can be further reacted with a benzyl halide to yield the final product.
Scientific Research Applications
Thiosemicarbazone has been widely studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone has been found to exhibit antiviral activity against a wide range of viruses, including HIV, hepatitis C, and dengue virus. Thiosemicarbazone has also been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
(5E)-3-benzyl-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NOS2/c21-18-17(13-7-12-15-8-3-1-4-9-15)23-19(22)20(18)14-16-10-5-2-6-11-16/h1-13H,14H2/b12-7+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHUYCIMYDPVOU-LYXWDPSCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-benzyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-[({2-[(phenylacetyl)oxy]ethyl}amino)carbonyl]pyridinium iodide](/img/structure/B5058043.png)
![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B5058044.png)

![1,3-dimethyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B5058053.png)

![2-[(cyclohexylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5058068.png)
![2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B5058073.png)
![2-(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5058080.png)

![N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5058095.png)
![4,5-dimethyl-6-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-(trifluoromethyl)pyrimidine](/img/structure/B5058128.png)
![ethyl 4-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5058130.png)
![3-allyl-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058131.png)
![methyl 4-({[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5058142.png)